Lemildipine

Hypertension Calcium Channel Blocker In Vivo Pharmacology

Procure Lemildipine (NB-818) for its unique, enantiomer-specific pharmacology. (-)-Lemildipine is 5x more potent than nifedipine and 100x more potent than the (+)-enantiomer in calcium antagonism. This stereoselectivity is critical for valid chiral pharmacology studies. It uniquely attenuates tubuloglomerular feedback (TGF) and increases cerebral blood flow in hypertensive patients, features not documented for nifedipine. Its 1.4-fold greater in vivo hypotensive potency (ED30: 10.2 vs 14.3 mg/kg) enables dose-sparing in chronic rodent models. Researchers studying renal protection, neuroprotection in ischemia, or enantiomer-specific calcium channel modulation must specify Lemildipine. Generic DHP substitution is scientifically unjustified.

Molecular Formula C20H22Cl2N2O6
Molecular Weight 457.3 g/mol
CAS No. 94739-29-4
Cat. No. B1674714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLemildipine
CAS94739-29-4
SynonymsNB-818;  NB 818;  NB818;  NPK-1886;  NPK 1886;  NPK1886;  Lemildipine
Molecular FormulaC20H22Cl2N2O6
Molecular Weight457.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
InChIInChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27)
InChIKeyWTOVRSWDBLIFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lemildipine (CAS 94739-29-4) Procurement Guide: Calcium Channel Blocker Differentiation for Hypertension and Cerebrovascular Research


Lemildipine (NB-818, NPK-1886) is a 1,4-dihydropyridine calcium channel blocker developed for hypertension and cerebrovascular ischemia [1]. It reached Phase III clinical development in Japan [1]. As a chiral molecule, its pharmacological activity resides predominantly in the (-)-enantiomer, which exhibits approximately 5-fold greater calcium antagonistic potency than nifedipine and 100-fold greater potency than the (+)-enantiomer in vascular tissues [2]. This stereoselectivity fundamentally differentiates lemildipine from achiral or less selective dihydropyridine alternatives, making enantiomeric purity a critical procurement consideration.

Lemildipine (CAS 94739-29-4) vs. Nifedipine: Why Interchangeability Is Not Supported by Evidence


Procurement of a generic dihydropyridine calcium channel blocker in place of lemildipine is not scientifically justified due to marked differences in potency, stereoselectivity, and target tissue effects. While nifedipine serves as a common in-class reference, lemildipine demonstrates 1.4-fold greater in vivo hypotensive potency in spontaneously hypertensive rats . More critically, the (-)-lemildipine enantiomer is approximately 5-fold more potent than nifedipine in calcium antagonism assays, and the racemic mixture exhibits a slower onset and longer duration of action [1]. Additionally, lemildipine uniquely attenuates tubuloglomerular feedback in the kidney and increases cerebral blood flow in hypertensive patients with cerebrovascular disorders—pharmacological features not documented for nifedipine [2][3]. These quantitative and qualitative differences preclude simple substitution.

Lemildipine (CAS 94739-29-4) Comparative Evidence: Quantified Differentiation vs. Nifedipine and Enantiomers


In Vivo Hypotensive Potency (ED30) in Spontaneously Hypertensive Rats

In spontaneously hypertensive rats (SHR), lemildipine is 1.4-fold more potent than nifedipine in reducing blood pressure, as measured by the dose required to achieve a 30% reduction from control (ED30). The ED30 values are 10.2 mg/kg for lemildipine and 14.3 mg/kg for nifedipine . This direct comparison establishes lemildipine's superior in vivo hypotensive efficacy in this standard preclinical hypertension model.

Hypertension Calcium Channel Blocker In Vivo Pharmacology

Enantiomer-Specific Calcium Antagonism in Vascular Tissue

The (-)-enantiomer of lemildipine is approximately 5-fold more potent than nifedipine and 100-fold more potent than the (+)-enantiomer in calcium antagonistic action. This was assessed in pig coronary artery and dog cerebral artery tissues [1]. The racemic mixture and individual enantiomers all exhibited a slow onset and long duration of action [1].

Stereoselectivity Calcium Antagonism Vascular Pharmacology

Binding Affinity Ranking at Dihydropyridine Receptors

Competition binding studies using (+)-[3H]PN 200-110 (isradipine) on pig coronary artery membranes established the following rank order of affinity: (-)-lemildipine > nifedipine > (+/-)-lemildipine > (+)-lemildipine [1]. This ranking directly correlates with functional calcium antagonistic activity [1].

Receptor Binding Calcium Channel Radioligand Binding

Renal Microcirculation: Tubuloglomerular Feedback Attenuation

In anesthetized spontaneously hypertensive rats, high-dose lemildipine (9 μg/kg i.v.) significantly reduced the maximal reduction in proximal stop-flow pressure induced by loop of Henle perfusion from 13.7±1.9 mmHg (control) to 8.8±1.3 mmHg [1]. This indicates attenuation of tubuloglomerular feedback (TGF) response. Lemildipine also induced a rightward shift of the TGF curve and increased the steady-state tubular flow rate (V1/2) while maintaining glomerular filtration rate [1]. These renal microcirculatory effects are not established for nifedipine under comparable experimental conditions.

Renal Hemodynamics Tubuloglomerular Feedback Hypertension

Clinical Cerebral Blood Flow in Hypertensive Patients with Cerebrovascular Disorder

In a clinical study of five patients with essential hypertension accompanied by cerebrovascular disorder, oral lemildipine (5-20 mg/day) significantly lowered blood pressure and increased cerebral blood flow [1]. A separate study in 31 patients with essential hypertension demonstrated significant blood pressure reduction without adverse effects on serum lipids [1]. Direct comparator data with other dihydropyridines in this specific patient population are not available; however, the combination of cerebral blood flow enhancement with blood pressure reduction distinguishes lemildipine from agents like nifedipine, which are not typically characterized for this dual benefit.

Cerebrovascular Ischemia Cerebral Blood Flow Clinical Trial

Slow Onset and Prolonged Duration of Calcium Antagonism

In isolated vascular tissue experiments, both (-)-lemildipine and racemic (+/-)-lemildipine exhibited a slow onset and long duration of calcium antagonistic action compared to nifedipine [1]. While nifedipine is characterized by rapid onset and short duration, the slow-onset, long-duration profile of lemildipine is more comparable to that of amlodipine [2], though direct head-to-head kinetic data with amlodipine are not available for lemildipine.

Pharmacodynamics Onset of Action Duration of Action

Lemildipine (CAS 94739-29-4) Optimal Application Scenarios for Scientific Procurement


Preclinical Hypertension Models Requiring Superior In Vivo Potency

For studies in spontaneously hypertensive rats (SHR) or other rodent hypertension models, lemildipine offers 1.4-fold greater hypotensive potency than nifedipine (ED30: 10.2 vs. 14.3 mg/kg), enabling lower dosing and potentially reduced off-target effects [1]. This makes lemildipine the preferred dihydropyridine for experiments where dose-sparing is critical, such as chronic administration studies or combination therapy protocols.

Stereoselective Pharmacology and Enantiomer-Specific Mechanism Studies

The marked stereoselectivity of lemildipine—with (-)-lemildipine being 100-fold more potent than (+)-lemildipine and 5-fold more potent than nifedipine [1]—positions it as an ideal tool compound for investigating enantiomer-specific calcium channel modulation. Researchers studying chiral pharmacology, enantiomer toxicity (note: (+)-lemildipine exhibits low-concentration calcium agonistic activity), or developing chiral separation methods should prioritize lemildipine over achiral dihydropyridines.

Renal Hemodynamics and Tubuloglomerular Feedback Research

Lemildipine uniquely attenuates tubuloglomerular feedback (TGF) in SHR, reducing maximal stop-flow pressure changes by 36% (from 13.7 to 8.8 mmHg) and shifting the TGF curve rightward while preserving glomerular filtration rate [1]. This profile is not established for nifedipine or most other dihydropyridines. Studies focused on renal protection in hypertension, diabetic nephropathy models, or calcium channel blocker effects on renal autoregulation should specifically procure lemildipine.

Cerebrovascular Ischemia and Cerebral Blood Flow Studies

Clinical evidence demonstrates that lemildipine (5-20 mg/day) increases cerebral blood flow in hypertensive patients with cerebrovascular disorders while reducing blood pressure [1]. Preclinical studies have also shown protection against delayed neuronal death in the hippocampal CA1 subfield following transient forebrain ischemia, with effects persisting up to 4 weeks [2]. Lemildipine should be the dihydropyridine of choice for research targeting cerebral circulation, neuroprotection in ischemia-reperfusion injury, or stroke models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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